2-(but-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(but-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitro and alkene functional groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the quinazolinone core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, to form epoxides or diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkene position, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base like potassium carbonate.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-(but-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(but-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazolinone core can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The alkene moiety allows for further functionalization, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(but-3-en-1-yl)-3,4-dihydroquinazolin-4-one: Lacks the nitro group, making it less reactive in redox reactions.
6-nitro-3,4-dihydroquinazolin-4-one: Lacks the but-3-en-1-yl group, reducing its versatility in alkylation reactions.
2-(but-3-en-1-yl)-6-amino-3,4-dihydroquinazolin-4-one:
Properties
CAS No. |
2757419-47-7 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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